9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate has been determined using single-crystal X-ray diffraction. This research highlights the molecular mechanics and structural differences due to sulfonate substitution, impacting the electrochemical and photochemical behaviors of anthraquinone sulfonate derivatives (Gamag, Peake, & Simpson, 1993).
Singlet Diatomic Sulfur Generation
9,10-Epidithio-9,10-dihydroanthracene has been studied for its ability to generate singlet diatomic sulfur, a crucial intermediate in various chemical reactions (Andō, Sonobe, & Akasaka, 1987).
Palladium-Catalyzed Synthesis
Research shows the palladium-catalyzed coupling of 9,10-dibromoanthracene with various compounds, including sulfonamides, to form water-soluble symmetric 9,10-disubstituted anthracenes (Zeng & King, 2002).
Anticancer Agent Development
A study utilized computer-aided prediction and in vitro evaluation to identify potent anticancer agents among dithiocarbamate derivatives of 9,10-anthracenedione (Stasevych et al., 2017).
Reactivity with Nucleophilic Reagents
Research on the reactivity of 1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitriles towards nucleophilic reagents provides insights into their chemical behaviors (Adam & Winkler, 1983).
Fluorescent Material Development
The synthesis of phenylethynyl substituted aromatic compounds, including 9,10-bis(phenylethynyl)anthracene, offers potential applications in fluorescent materials for chemiluminescence (Hanhela & Paul, 1981).
Charge Transfer Properties
A study explored the electrochemical amphoteric nature of compounds with 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, revealing unusual redox behavior and charge transfer properties (Perepichka et al., 2002).
Selective Sulfurization of Olefins
Research on selective sulfurization using 9,10-epidithio-9,10-dihydroanthracene demonstrates its potential in forming dithiins and episulfides, highlighting the intermediacy of diatomic sulfur (Andō, Sonobe, & Akasaka, 1990).
Applications in Organic Electronics
The features and properties of 9,10-di(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene in molecular electronics are discussed, with applications ranging from molecular wires to photovoltaic devices (Brunetti, Lopez, Atienza, & Martín, 2012).
Biotransformation of Dyes
A study on the biotransformation of the anthraquinonic dye Acid Blue 62 by laccases highlights the enzymatic process and the resulting less toxic products (Pereira et al., 2009).
Mechanism of Action
- Anti-inflammatory : In vitro studies have shown inhibition of inducible nitric oxide (iNO) and prostaglandin E2 via its action on murine macrophages .
- Modulation of COX-2 : Molecular docking suggests that aloe emodin , from which this compound is derived, may modulate anti-inflammatory activity by affecting the expression of COX-2 .
Properties
IUPAC Name |
9,10-dioxoanthracene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c15-20(18,19)8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,(H2,15,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQLKRJCKPVXDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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